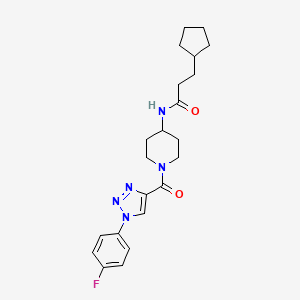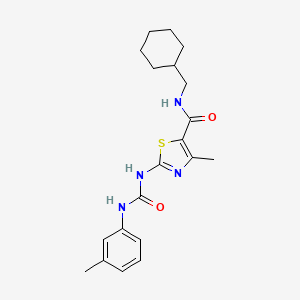
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising effects in various biological systems.
Aplicaciones Científicas De Investigación
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide has been studied for its potential applications in various scientific research fields. One area of research is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in cancer and neurodegenerative diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin remodeling. Inhibition of HDACs has been shown to have anticancer and neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms involved in the inhibition of cancer cell growth and proliferation. In neurodegenerative disease models, this compound has been shown to protect neurons from oxidative stress and inflammation, which are mechanisms involved in the progression of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide in lab experiments is that it has been shown to have promising effects in various biological systems. This compound has been shown to have cytotoxic and neuroprotective effects, which make it a potential candidate for the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Direcciones Futuras
There are several future directions for research on 3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of research is in the elucidation of the exact mechanisms by which this compound exerts its effects. This will help to identify new targets for drug development and improve our understanding of the biology of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide has been reported in the literature using various methods. One method involves the reaction of 2-aminobenzothiazole with thiophene-2-carboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield the final product. Another method involves the reaction of 2-aminobenzothiazole with thiophene-2-carbaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with 3-bromo-1-propanol to yield the final product.
Propiedades
IUPAC Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-14(16-10-11-4-3-9-20-11)7-8-17-12-5-1-2-6-13(12)21-15(17)19/h1-6,9H,7-8,10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJYJXRCWNVONN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)
![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)



![1-Methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B2413002.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)


![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)
![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

